molecular formula C12H17BrN2O3S B6988737 N-(2-bromo-5-morpholin-4-ylphenyl)ethanesulfonamide

N-(2-bromo-5-morpholin-4-ylphenyl)ethanesulfonamide

Cat. No.: B6988737
M. Wt: 349.25 g/mol
InChI Key: KSVAKWYSHHHVSC-UHFFFAOYSA-N
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Description

N-(2-bromo-5-morpholin-4-ylphenyl)ethanesulfonamide is a chemical compound that features a bromine atom, a morpholine ring, and an ethanesulfonamide group

Properties

IUPAC Name

N-(2-bromo-5-morpholin-4-ylphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3S/c1-2-19(16,17)14-12-9-10(3-4-11(12)13)15-5-7-18-8-6-15/h3-4,9,14H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVAKWYSHHHVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(C=CC(=C1)N2CCOCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-5-morpholin-4-ylphenyl)ethanesulfonamide typically involves the following steps:

    Morpholine Introduction: The attachment of a morpholine ring to the phenyl ring.

    Ethanesulfonamide Formation:

The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-5-morpholin-4-ylphenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(2-bromo-5-morpholin-4-ylphenyl)ethanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biological Research: The compound is used in studies involving cell signaling pathways and protein interactions.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-5-morpholin-4-ylphenyl)ethanesulfonamide involves its interaction with specific molecular targets. The bromine atom and morpholine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The ethanesulfonamide group may also contribute to the compound’s overall bioactivity by enhancing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)morpholine: Similar structure but lacks the ethanesulfonamide group.

    N-(2-chloro-5-morpholin-4-ylphenyl)ethanesulfonamide: Similar structure with a chlorine atom instead of bromine.

    N-(2-bromo-5-morpholin-4-ylphenyl)methanesulfonamide: Similar structure with a methanesulfonamide group instead of ethanesulfonamide.

Uniqueness

N-(2-bromo-5-morpholin-4-ylphenyl)ethanesulfonamide is unique due to the combination of its bromine atom, morpholine ring, and ethanesulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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